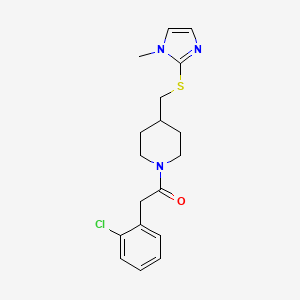

2-(2-chlorophenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Description

This compound features a 2-chlorophenyl group attached to an ethanone moiety, which is further linked to a piperidine ring substituted with a thioether-bound 1-methylimidazole group. Its molecular formula is C₁₈H₂₁ClN₃OS (molecular weight ≈ 362.5 g/mol).

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3OS/c1-21-11-8-20-18(21)24-13-14-6-9-22(10-7-14)17(23)12-15-4-2-3-5-16(15)19/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRMEFUABQZTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-(2-chlorophenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone) in anticancer therapy. The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation.

Case Study:

A study evaluated various derivatives of imidazole and piperidine compounds against multiple cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). Compounds with similar structures demonstrated significant cytotoxicity, suggesting that modifications to the imidazole or piperidine rings could enhance their anticancer efficacy .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.275 |

| Compound B | K562 | 0.417 |

Neuropharmacological Effects

Compounds containing piperidine and imidazole rings have been explored for their neuropharmacological properties, including their potential as anxiolytics or antidepressants. The interaction between these compounds and neurotransmitter systems (e.g., serotonin and dopamine receptors) is an area of active research.

Antimicrobial Properties

The presence of the chlorophenyl group may contribute to antimicrobial activity. Research has shown that similar compounds exhibit significant antibacterial effects against various pathogens. This property can be leveraged in developing new antibiotics or antifungal agents.

Drug Development

Further research is needed to optimize the structure of this compound for enhanced potency and selectivity against target diseases. Structure-activity relationship (SAR) studies will be crucial in identifying modifications that improve efficacy and reduce toxicity.

Clinical Trials

To validate the therapeutic potential of this compound, clinical trials are necessary. These trials will assess its safety profile, dosage optimization, and effectiveness compared to existing treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

- Structure : These compounds (e.g., derivatives 22–28 in ) replace the imidazole-thioether group with a tetrazole-aryl system.

- Synthesis : Synthesized via reaction of aryl anilines with sodium azide and triethyl orthoformate, followed by chloroacetylation and piperidine substitution .

- Key Differences: Bioactivity: Tetrazole derivatives are often explored for antimicrobial activity, while imidazole analogs (like the target compound) are more commonly associated with antifungal action .

Sertaconazole (CAS 99592-32-2)

- Structure: Features a benzo[b]thienylmethyl ether linked to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol .

- Bioactivity : A clinically used antifungal agent with broad-spectrum activity against Candida and dermatophytes.

- The 2-chlorophenyl substituent in the target compound (vs. 2,4-dichlorophenyl in sertaconazole) may reduce potency but improve selectivity .

1-(4-Hydroxyphenyl)-2-[(1-Methyl-1H-imidazol-2-yl)thio]ethanone

- Structure : Differs by substituting the 2-chlorophenyl and piperidine groups with a 4-hydroxyphenyl moiety ().

- Physicochemical Properties :

- The hydroxyl group increases hydrophilicity (aqueous solubility ≈ 1.2 mg/mL) compared to the target compound’s lipophilic 2-chlorophenyl group (estimated solubility < 0.5 mg/mL) .

- Melting Point: The target compound’s melting point is likely higher (>120°C) due to increased molecular rigidity from the piperidine ring .

2-(N-Substituted)-1-(2,4,5-Triphenyl-1H-imidazole-1-yl)ethanones

- Structure: These derivatives (e.g., 6a–6f in ) feature triphenylimidazole cores instead of the target’s monochlorophenyl-piperidine system.

- Bioactivity : Demonstrated anti-inflammatory and antimicrobial activity (e.g., 6a: IC₅₀ = 12 μM against S. aureus).

- Key Contrasts: The triphenylimidazole system enhances π-π stacking interactions, whereas the target compound’s piperidine-thioether group may favor enzyme active-site binding .

Physicochemical and Pharmacokinetic Comparisons

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-chlorophenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone, and how are intermediates characterized?

- Methodology : Synthesis typically involves coupling a 2-chlorophenyl acetyl moiety with a piperidine scaffold functionalized with a thioether-linked 1-methylimidazole group. Key steps include:

- Piperidine modification : Thioalkylation at the 4-position using (1-methyl-1H-imidazol-2-yl)methanethiol under basic conditions .

- Ketone formation : Reaction of the modified piperidine with 2-chlorophenyl acetyl chloride via nucleophilic acyl substitution.

- Characterization : Intermediates are validated using /-NMR and LC-MS to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR : -NMR resolves aromatic protons (2-chlorophenyl) at δ 7.2–7.8 ppm and imidazole protons at δ 6.9–7.1 ppm. -NMR identifies the ketone carbonyl at ~205 ppm .

- X-ray crystallography : Used to confirm stereochemistry of the piperidine-thioether linkage (e.g., bond angles and torsional strain) .

Q. What biological activity has been reported for structurally related imidazole-piperidine derivatives?

- Findings : Analogous compounds (e.g., 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) exhibit antifungal activity against Candida albicans (MIC = 2–8 µg/mL) via inhibition of ergosterol biosynthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during thioether formation?

- Methodology :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize the thiolate intermediate and reduce disulfide byproducts .

- Catalysis : Introduce mild Lewis acids (e.g., ZnCl) to enhance nucleophilicity of the thiol group.

- Monitoring : HPLC tracking of reaction progress (retention time ~8.2 min for target product) ensures >95% purity .

Q. How should researchers resolve contradictions between computational predictions and experimental biological activity data?

- Approach :

- Docking studies : Compare binding poses in cytochrome P450 lanosterol 14α-demethylase (CYP51) using AutoDock Vina. Adjust force fields to account for piperidine ring flexibility .

- Experimental validation : Perform MIC assays under standardized CLSI guidelines to reconcile discrepancies between predicted and observed antifungal potency .

Q. What computational strategies are recommended for studying metabolic stability of this compound?

- Methodology :

- In silico ADME : Use SwissADME to predict CYP450 metabolism (e.g., oxidation at the imidazole methyl group).

- MD simulations : Analyze solvent-accessible surface area (SASA) of the thioether moiety to assess susceptibility to glutathione conjugation .

Q. What are the environmental degradation pathways for this compound, and how can its persistence be evaluated?

- Methodology :

- Hydrolysis studies : Expose the compound to pH 7.4 buffer at 37°C; monitor degradation via UPLC-MS. The thioether bond is prone to oxidative cleavage by hydroxyl radicals .

- Soil microcosm assays : Assess biodegradation using OECD 307 guidelines; report half-life (t) in aerobic/anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.